REACTION_CXSMILES
|
[CH2:1]=[C:2]([CH3:4])[CH3:3].[CH3:5][CH:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:7][Cl:8].F>>[CH3:5][CH:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:7][Cl:8].[CH3:5][CH:6]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]([CH3:4])([CH3:3])[CH3:1])=[CH:12][CH:11]=1)[CH2:7][Cl:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
68
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCl)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred for 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The crude product is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2CO3
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCl)CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCl)CC1=CC=C(C=C1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[C:2]([CH3:4])[CH3:3].[CH3:5][CH:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:7][Cl:8].F>>[CH3:5][CH:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:7][Cl:8].[CH3:5][CH:6]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]([CH3:4])([CH3:3])[CH3:1])=[CH:12][CH:11]=1)[CH2:7][Cl:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
68
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCl)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred for 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The crude product is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2CO3
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCl)CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCl)CC1=CC=C(C=C1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |